Home > Products > Screening Compounds P93687 > L-threo-Droxidopa-13C2,15N
L-threo-Droxidopa-13C2,15N -

L-threo-Droxidopa-13C2,15N

Catalog Number: EVT-15271848
CAS Number:
Molecular Formula: C9H11NO5
Molecular Weight: 216.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound derived from L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. The compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, enhancing its utility in scientific research, particularly in metabolic pathway studies and enzyme activity investigations. The incorporation of these isotopes allows for precise tracking and quantification in biological systems, making it a valuable tool in pharmacokinetic studies and drug development .

Source and Classification

L-threo-Droxidopa-13C2,15N is classified under the categories of amino acids and derivatives, stable isotopes, and analytical standards. It is typically sourced from specialized chemical suppliers who provide high-purity products suitable for research applications. The compound's CAS number is 1329556-63-9, with an alternate CAS number for its free base form being 1276295-04-5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-threo-Droxidopa-13C2,15N involves several key steps:

  1. Isotope Incorporation: The synthetic route begins with precursor molecules that contain the desired carbon-13 and nitrogen-15 isotopes. These precursors are carefully selected to ensure that the isotopes are integrated into the final product without altering its chemical properties.
  2. Reaction Conditions: The synthesis requires controlled reaction conditions, including temperature and pressure, to facilitate the incorporation of isotopes while minimizing side reactions.
  3. Purification: After synthesis, the compound undergoes multiple purification steps to remove any unreacted precursors or by-products. This ensures a high purity level (>95%) necessary for reliable research results .
  4. Quality Control: Rigorous quality control measures are employed to confirm the identity and purity of L-threo-Droxidopa-13C2,15N before it is released for research use.
Chemical Reactions Analysis

Types of Reactions

L-threo-Droxidopa-13C2,15N can participate in various chemical reactions:

  1. Oxidation: This reaction converts L-threo-Droxidopa-13C2,15N into its oxidized form using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: The compound can be reduced back to its original form using reducing agents such as sodium borohydride.
  3. Substitution: This involves replacing functional groups within the molecule using reagents like halogens or alkylating agents .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens (e.g., chlorine), alkylating agents (e.g., methyl iodide).
Mechanism of Action

L-threo-Droxidopa-13C2,15N functions by crossing the blood-brain barrier where it is converted into norepinephrine through decarboxylation facilitated by L-aromatic-amino-acid decarboxylase. Norepinephrine then interacts with alpha-adrenergic receptors to induce vasoconstriction and beta-adrenergic receptors to stimulate heart activity and dilate arteries .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 252.63 g/mol
  • Purity: Greater than 95%
  • Storage Temperature: -20°C
  • Shipping Temperature: Room temperature

Chemical Properties

L-threo-Droxidopa-13C2,15N exhibits stability under controlled conditions but may react under oxidative or reductive environments depending on the reagents used .

Applications

L-threo-Droxidopa-13C2,15N is widely utilized in scientific research due to its stable isotope labeling:

  1. Metabolic Pathway Studies: It allows researchers to trace metabolic pathways in cells and organisms accurately.
  2. Enzyme Activity Studies: The compound aids in understanding enzyme kinetics and mechanisms.
  3. Drug Development: It provides insights into drug metabolism and pharmacokinetics during pharmaceutical testing.
  4. Clinical Research: Used in clinical studies to analyze drug distribution, transformation, and clearance within biological systems .

This compound's unique properties enable it to serve as a crucial tool in advancing our understanding of biochemical processes and drug interactions in various research fields.

Isotopic Labeling Strategies in Pharmacological Research

Rationale for Dual ¹³C and ¹⁵N Isotopic Labeling in L-threo-Droxidopa

The strategic incorporation of both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes into the L-threo-Droxidopa structure represents a sophisticated approach to metabolic tracer design. This dual-labeling methodology enables researchers to simultaneously track the carbon backbone and nitrogen-containing functional groups through complex biochemical pathways. The molecular specificity achieved through this approach is particularly valuable for studying neurotransmitter precursors like L-threo-Droxidopa, which serves as a direct precursor to norepinephrine in noradrenergic pathways [1] [8].

The isotopic enrichment at specific molecular positions (indicated by the 13C2,15N designation) creates a distinct mass signature detectable by advanced analytical techniques. This allows for precise discrimination between endogenous molecules and administered compounds in biological matrices. When L-threo-Droxidopa-13C2,15N crosses the blood-brain barrier—a key property noted in its unlabeled form—researchers can track its conversion to norepinephrine within the central nervous system without interference from background signals [8]. This dual-labeling approach significantly enhances the accuracy of pharmacokinetic and metabolic studies by providing two independent isotopic signatures for verification, reducing false positives in metabolite identification [3] .

Table 1: Molecular Specifications of Isotopically Labeled L-threo-Droxidopa Variants

Compound NameCAS NumberMolecular FormulaMolecular WeightIsotopic Enrichment
L-threo-Droxidopa-13C2,15N1276295-04-5C7¹³C2H11¹⁵NO5216.17 g/mol13C (positions 1,2), 15N
D,L-threo-Droxidopa-13C2,15N Hydrochloride1329556-63-9C7¹³C2H12Cl¹⁵NO5252.63 g/mol13C (positions 1,2), 15N
Droxidopa-13C2,15N hydrochloride1329556-63-9C7¹³C2H12Cl¹⁵NO5252.63 g/mol13C (positions 1,2), 15N

The application of dual-labeled L-threo-Droxidopa in stable isotope-resolved metabolomics (SIRM) enables unprecedented mapping of catecholamine biosynthesis pathways. By using this isotopically enriched compound, researchers can quantify metabolic flux through the dopamine-norepinephrine-epinephrine cascade and identify potential regulatory nodes in neurotransmitter synthesis [1] [3]. This approach has proven particularly valuable in Parkinson's disease research and orthostatic hypotension studies, where norepinephrine metabolism plays a crucial pathophysiological role.

Comparative Analysis of Stable vs. Radioactive Isotopes in Metabolic Tracer Design

The selection between stable (¹³C, ¹⁵N) and radioactive (³H, ¹⁴C) isotopes for metabolic tracer studies involves careful consideration of analytical requirements, safety concerns, and experimental objectives. Stable isotopes offer significant advantages for human translational research and longitudinal studies due to their non-radioactive nature, eliminating regulatory restrictions and radiation exposure concerns [5] . This safety profile enables clinical applications where repeated dosing or studies in vulnerable populations are necessary, such as in pediatric autonomic disorders or geriatric Parkinson's disease research.

Stable isotopes demonstrate identical chemical behavior to their natural counterparts, ensuring metabolic pathways remain undisturbed—a critical factor when studying subtle neurotransmitter dynamics. The molecular weight difference introduced by ¹³C and ¹⁵N labeling (approximately 3-5 Daltons for typical neurochemicals) creates a distinct mass shift detectable through high-resolution mass spectrometry. Modern instruments like Orbitrap and Q-TOF mass spectrometers can easily resolve these mass differences while maintaining high sensitivity and specificity [3] . In contrast, radioactive tracers require specialized detection methodologies (scintillation counting, autoradiography) that provide less molecular structural information and cannot distinguish between parent compounds and metabolites without chromatographic separation.

Table 2: Comparative Advantages of Stable vs. Radioactive Isotopes in Tracer Studies

CharacteristicStable Isotopes (¹³C, ¹⁵N)Radioactive Isotopes (³H, ¹⁴C)
Safety ProfileNon-radioactive, no special handlingRequires radiation safety protocols
Detection MethodMass spectrometry, NMRScintillation counting, autoradiography
Metabolic InformationPrecise structural and positional dataLimited to radioactivity signal
Half-lifeStable (infinite)¹⁴C: 5,730 years; ³H: 12.3 years
Regulatory StatusMinimal restrictionsStrict licensing and disposal requirements
Quantification ApproachIsotope ratio relative to natural abundanceRadioactive decay counting
Spatial ResolutionLimited to extraction-based methodsWhole-body autoradiography possible

The analytical power of stable isotopes is further enhanced through chemical isotope labeling (CIL) techniques that improve MS detection sensitivity. As noted in recent advances, "Chemical isotope labeling (CIL) has become increasingly popular in metabolomics and exposomics studies due to its ability to improve sensitivity, selectivity, accuracy, and analysis throughput" [3]. This approach is particularly valuable for detecting low-abundance neurotransmitters and their metabolites in complex biological matrices like cerebrospinal fluid or brain microdialysates. When combined with nuclear magnetic resonance (NMR), dual ¹³C/¹⁵N labeling enables structural elucidation of metabolites through heteronuclear correlation experiments like ¹³C-¹⁵N HSQC, providing atomic-level insights into molecular transformations that are inaccessible with radioactive tracers [10].

The stable isotope labeling market reflects these scientific advantages, projected to grow at a CAGR of 3.2% from 2025 to 2031, driven by increasing demand in metabolomics and drug development [5]. This growth trajectory underscores the scientific shift toward stable isotope methodologies in neuropharmacological research.

Synthesis Methodologies for ¹³C₂,¹⁵N-Labeled Neurotransmitter Precursors

The production of isotopically pure L-threo-Droxidopa-13C2,15N requires sophisticated synthetic strategies that position the heavy atoms at specific molecular sites while maintaining stereochemical integrity. The synthetic pathways generally follow two approaches: total chemical synthesis from isotopically enriched building blocks and biotransformation using enzyme-catalyzed reactions with labeled precursors [1] [6] [8].

Chemical synthesis typically begins with ¹³C-enriched glycine or acetic acid derivatives and ¹⁵N-labeled ammonia sources. A key challenge involves preserving the thermosensitive catechol moiety while introducing isotopic labels at the alpha-carbon and amino group positions. The synthetic route must control three stereocenters to produce the biologically active L-threo isomer, often achieved through asymmetric hydrogenation or chiral resolution techniques [6] [8]. For instance, Simson Pharma's synthesis of D,L-threo-Droxidopa-13C2,15N hydrochloride (CAS 1329556-63-9) likely employs a diastereomeric salt resolution to separate the threo isomers from the erythro forms after introducing the dual labels [6].

Biosynthetic approaches leverage enzymatic specificity for stereochemical control. Bacterial transaminases or engineered tyrosine phenol-lyase enzymes can incorporate ¹⁵N from labeled ammonia sources while utilizing ¹³C-labeled L-serine or glycine precursors. These enzymatic methods benefit from inherent stereoselectivity and milder reaction conditions that preserve the oxidation-sensitive dihydroxyphenyl ring. The enzymatic approach mirrors methodology described for synthesizing ¹³C/¹⁵N-labeled tryptophan, where "the conversion of ¹⁵N-indole and L-Ser to 1-¹⁵N-L-Trp using Trp synthase" yields chirally pure product [4].

Table 3: Synthesis and Characterization Challenges for L-threo-Droxidopa-13C2,15N

ParameterSpecificationAnalytical Method
Isotopic Purity>98% atom ¹³C; >98% atom ¹⁵NIsotope ratio mass spectrometry (IRMS)
Chemical Purity>98% (HPLC)Reverse-phase HPLC with UV detection
Stereochemical Purity>99% L-threo isomerChiral HPLC or capillary electrophoresis
Label PositionSpecific carbons (1,2) and nitrogen¹³C-NMR, ¹⁵N-NMR
Mass Confirmationm/z 217.07 [M+H]+ (theoretical: 217.06)High-resolution mass spectrometry
Common ImpuritiesErythro diastereomers, deaminated productLC-MS with orthogonal separation

Industrial-scale synthesis faces challenges in cost management due to the expense of ¹³C and ¹⁵N precursors, driving innovations in catalyst efficiency and atom economy. Suppliers like MedChemExpress and LGC Standards offer custom synthesis services with varying minimum order quantities (typically 1-50 mg for research purposes), reflecting the specialized nature of production [1] [2] [8]. The emergence of flow chemistry techniques has improved the scalability and safety of labeled compound synthesis, allowing precise control over reaction parameters critical for handling air- and moisture-sensitive intermediates in the Droxidopa synthetic pathway [7].

Quality control of the final product requires orthogonal analytical methods. Isotopic enrichment is verified through isotope ratio mass spectrometry, while chiral purity is established via chiral stationary phase HPLC comparing against unlabeled standards. The molecular structure confirmation employs tandem mass spectrometry (MS/MS) and 2D-NMR techniques, particularly important for verifying label position in the final product. As noted in pharmaceutical analysis, "MedChemExpress (MCE) has not independently confirmed the accuracy of these methods" [1] [8], highlighting the importance of rigorous in-house validation of commercial products for research applications.

Properties

Product Name

L-threo-Droxidopa-13C2,15N

IUPAC Name

(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

216.17 g/mol

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1

InChI Key

QXWYKJLNLSIPIN-LJDYPDNASA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.